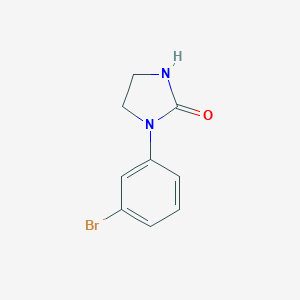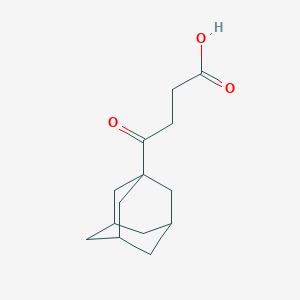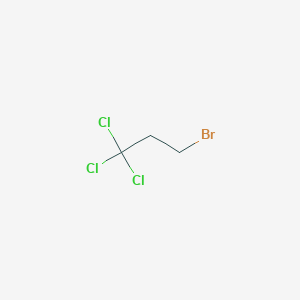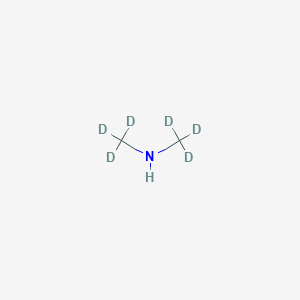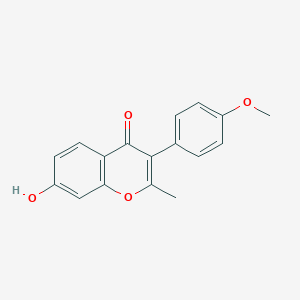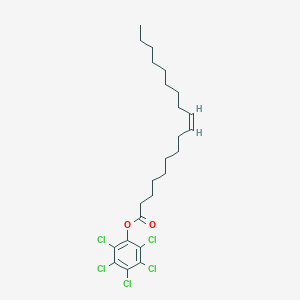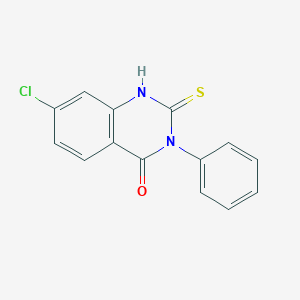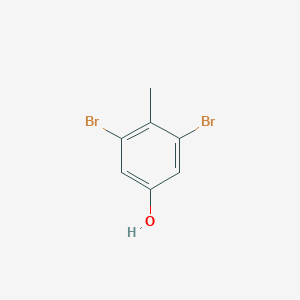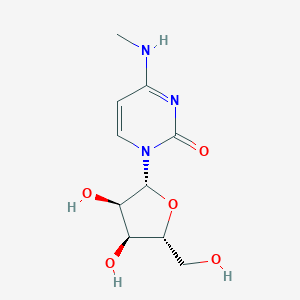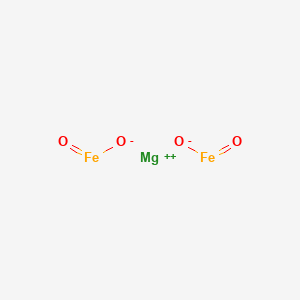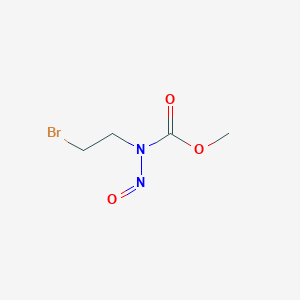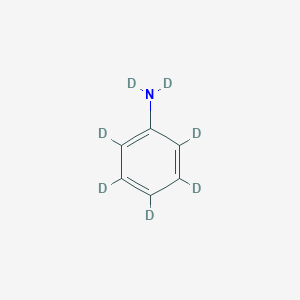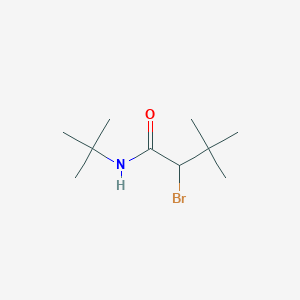
2-bromo-N-tert-butyl-3,3-dimethylbutanamide
Übersicht
Beschreibung
2-bromo-N-tert-butyl-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H20BrNO . It has a molecular weight of 250.17600 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (N-tert-butyl) and a 3,3-dimethylbutyl group .Physical And Chemical Properties Analysis
2-bromo-N-tert-butyl-3,3-dimethylbutanamide has a density of 1.173g/cm3 and a boiling point of 310.3ºC at 760mmHg . The compound has a flash point of 141.5ºC .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis : A study by Reibenspies, Talaty, and Yusoff (1997) analyzed the crystal and molecular structure of a derivative of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, contributing to the understanding of its physical properties (Reibenspies, Talaty, & Yusoff, 1997).
Nanoparticle Synthesis and Applications : Fischer, Baier, and Mecking (2013) utilized a compound structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide in the synthesis of nanoparticles. These particles exhibited high fluorescence emission, highlighting potential applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Reactivity and Chemical Transformation : Research by Breunig et al. (2013) explored the reactivity of phosphaboradibenzofulvene, which involves compounds related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide. This study is significant for understanding the chemical behavior of related compounds (Breunig et al., 2013).
Synthesis of Sterically Congested Acetic Acid Derivatives : Hegarty and O'neill (1993) investigated reactions involving similar compounds to synthesize congested acetic acid derivatives, which are valuable in various chemical syntheses (Hegarty & O'neill, 1993).
Organic Light-Emitting Diodes (OLEDs) Development : Danel et al. (2002) synthesized 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, for use in OLEDs. This research contributes to the development of more efficient and stable light-emitting materials (Danel et al., 2002).
Eigenschaften
IUPAC Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXIPPQGIROOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383553 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
CAS RN |
14387-96-3 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



